molecular formula C22H23N3O4 B6488902 3-benzyl-8-(4-methoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 923174-27-0

3-benzyl-8-(4-methoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B6488902
CAS No.: 923174-27-0
M. Wt: 393.4 g/mol
InChI Key: UEPYDKSCGRWVJF-UHFFFAOYSA-N
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Description

3-Benzyl-8-(4-methoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a synthetic small-molecule compound featuring a 1,3,8-triazaspiro[4.5]decane-2,4-dione core. The compound is distinguished by a benzyl group at position 3 and a 4-methoxybenzoyl moiety at position 6. Its molecular formula is C₂₂H₂₁N₃O₄ (calculated molecular weight: 391.43 g/mol) . The spirocyclic structure confers conformational rigidity, while the substituents influence pharmacological properties, including target binding affinity and metabolic stability.

Properties

IUPAC Name

3-benzyl-8-(4-methoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4/c1-29-18-9-7-17(8-10-18)19(26)24-13-11-22(12-14-24)20(27)25(21(28)23-22)15-16-5-3-2-4-6-16/h2-10H,11-15H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEPYDKSCGRWVJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCC3(CC2)C(=O)N(C(=O)N3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-benzyl-8-(4-methoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic compound belonging to the class of triazaspiro compounds. Its unique spirocyclic structure incorporates both nitrogen and carbon atoms, making it a subject of interest in medicinal chemistry and biological research. This article reviews the biological activities associated with this compound, highlighting its potential therapeutic applications and mechanisms of action.

  • Molecular Formula : C22H23N3O4
  • Molecular Weight : 393.4 g/mol
  • Structure : The compound features a benzyl group and a methoxybenzoyl moiety, contributing to its chemical reactivity and biological interactions.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities. Notably, derivatives of triazaspiro compounds have demonstrated myelostimulating activity in preclinical models, suggesting potential applications in treating hematological disorders or enhancing bone marrow function .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:

  • Receptor Binding : Preliminary studies suggest that it may bind to receptors involved in cellular signaling pathways.
  • Enzyme Interaction : The compound may modulate the activity of enzymes critical for various biochemical processes.

Further investigations using techniques such as molecular docking simulations could elucidate these interactions more comprehensively .

Myelostimulating Activity

A study evaluated the effects of triazaspiro derivatives on hematopoietic stem cells. Results indicated that these compounds could enhance the proliferation and differentiation of stem cells, which is crucial for developing therapies for conditions like anemia or leukopenia .

Anti-inflammatory Effects

In another study focusing on inflammatory pain models in mice, compounds structurally related to this compound exhibited anti-allodynic effects. This suggests potential applications in managing pain associated with inflammatory diseases .

Comparative Analysis with Similar Compounds

The following table summarizes the structural differences and unique features of compounds related to this compound:

Compound NameStructureUnique Features
1-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dioneStructureLacks methoxy group; simpler structure
1-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dioneStructureMethyl substitution instead of benzyl; different biological profile
7-acetyl-1,3,8-triazaspiro[4.5]decane-2,4-dioneStructureAcetyl group introduces different reactivity; potential for distinct pharmacological effects

What distinguishes this compound from similar compounds is its specific combination of functional groups and its spiro structure .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 3-benzyl-8-(4-methoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione are best understood through comparative analysis with analogs. Below is a detailed comparison:

Structural Variations and Physicochemical Properties

Compound Name Substituents (Position 3/8) Molecular Formula Molecular Weight (g/mol) Key Physicochemical Traits
Target Compound 3-benzyl, 8-(4-methoxybenzoyl) C₂₂H₂₁N₃O₄ 391.43 Moderate lipophilicity (logP ~2.8)
8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione 3-benzyl, 8-benzyl C₁₄H₁₇N₃O₂ 259.31 Lower lipophilicity (logP ~1.5)
WASp-targeting SMC #13 3-(4-methoxybenzyl), 8-(2,3-dihydroindenyl) C₂₇H₃₀N₃O₃ 444.55 High molecular weight, enhanced rigidity
8-(3,5-Dimethoxybenzoyl) analog 3-benzyl, 8-(3,5-dimethoxybenzoyl) C₂₃H₂₃N₃O₅ 421.45 Increased polarity due to methoxy groups
  • Compounds with bulky 8-position substituents (e.g., WASp-targeting SMC #13) exhibit reduced solubility but increased target specificity .

Pharmacological Activity

Compound Name Biological Target/Activity Potency (IC₅₀/EC₅₀) Selectivity Notes
Target Compound Under investigation (putative kinase/PHD inhibitor) N/A Hypothesized to avoid off-target CYP interactions due to para-substitution
WASp-targeting SMC #13 WASp degradation (hematopoietic malignancies) 0.8 µM (cellular) No activity on nonhematopoietic cells
8-Benzyl derivative Building block for prolyl hydroxylase (PHD) inhibitors N/A Used as a precursor for bioactive analogs
8-(2-Methoxybenzoyl) analog Unspecified (structural analog) N/A Ortho-substitution may reduce metabolic stability
  • Key Observations: The para-methoxy group in the target compound may confer metabolic stability over ortho-substituted analogs (e.g., 8-(2-methoxybenzoyl) analog in ).

Research Findings and Implications

  • Selectivity : The target compound’s 4-methoxybenzoyl group may reduce off-target effects compared to analogs with bulkier 8-position groups (e.g., WASp-targeting SMC #13) .
  • Therapeutic Potential: Structural similarities to PHD inhibitors (e.g., compounds 11–16 in ) suggest possible applications in hypoxia-related disorders, though validation is needed.
  • Optimization Needs : Improving synthetic yields (e.g., via catalyst screening) and elucidating precise molecular targets are critical next steps.

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